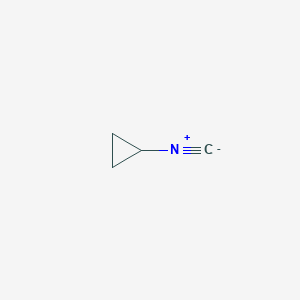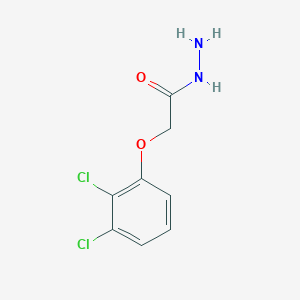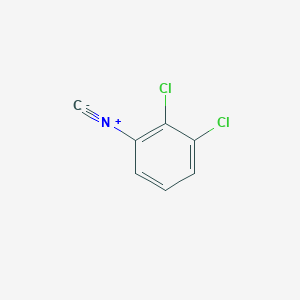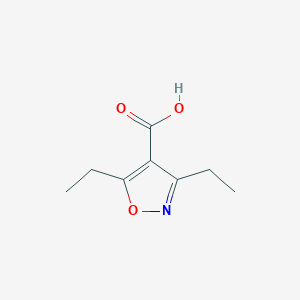
4-(3-羟基苯基)苯甲醛
描述
4-(3-Hydroxyphenyl)benzaldehyde is a useful research compound. Its molecular formula is C13H10O2 and its molecular weight is 198.22 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(3-Hydroxyphenyl)benzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(3-Hydroxyphenyl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Hydroxyphenyl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
天然香料的可持续合成
4-(3-羟基苯基)苯甲醛: 可以从肉桂油等天然来源合成,这是一种可持续生产天然苯甲醛(一种芳香风味化合物)的方法。 这一过程在食品工业中对于创造天然香料意义重大 .
抗菌活性
该化合物已被用于合成新型三苯胺查耳酮,这些查耳酮对各种病原体表现出明显的抗菌活性。 这类化合物对于开发新的抗生素来对抗多重耐药生物至关重要 .
分子对接研究
在药物发现中,4-(3-羟基苯基)苯甲醛衍生物已被用于分子对接研究,以分析其与目标蛋白的结合亲和力。 这在制药行业开发新药方面尤为重要 .
绿色化学
该化合物在绿色化学中发挥作用,它被用于环保的化学过程中。 例如,它可以参与避免有毒相转移或表面活性剂催化过程的反应 .
实验分析
4-(3-羟基苯基)苯甲醛: 在实验化学中也很重要,其醛官能团被研究用于各种反应和转化,有助于理解有机化合物的行为 .
查耳酮的合成
它是合成查耳酮的前体,查耳酮是生产各种药物的重要中间体。 合成过程通常涉及醛醇缩合反应,这是有机化学中的基本反应 .
表征研究
该化合物及其衍生物的表征对于了解其物理性质(如熔点)至关重要,这些性质对其在材料科学中的应用至关重要 .
香料和香精行业
由于其芳香特性,4-(3-羟基苯基)苯甲醛被用于香料和香精行业,以创造模仿天然产品的香味和味道,从而提高消费产品的吸引力 .
作用机制
Target of Action
4-(3-Hydroxyphenyl)benzaldehyde is a phenolic compound that has been found to target cellular antioxidation components of fungi, such as superoxide dismutases . These enzymes play a crucial role in protecting the cell against oxidative stress, and their inhibition can lead to an imbalance in the redox state of the cell, leading to cell death .
Mode of Action
The compound interacts with its targets by disrupting the normal functioning of the antioxidation system. This disruption is achieved through a redox cycling process, which destabilizes the cellular redox homeostasis . This leads to an increase in the production of reactive oxygen species (ROS), causing oxidative stress and eventually leading to cell death .
Biochemical Pathways
The biosynthesis of 4-(3-Hydroxyphenyl)benzaldehyde involves the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds . The compound is formed from 4-hydroxybenzaldehyde through the action of hydroxybenzaldehyde synthase (HBS), which further hydroxylates the compound to form 3,4-dihydroxybenzadehyde .
Pharmacokinetics
The pharmacokinetics of 4-(3-Hydroxyphenyl)benzaldehyde have been studied in rats, where it was found to be rapidly absorbed and widely distributed to various tissues and organs, including the brain . The absolute bioavailability of the compound was found to be 5.33% . The compound is excreted in the feces and urine in low amounts, and it is metabolized to 4-hydroxybenzoic acid (4-HBA) in large amounts in vivo .
Result of Action
The result of the action of 4-(3-Hydroxyphenyl)benzaldehyde is the disruption of the cellular antioxidation system, leading to an increase in the production of ROS. This causes oxidative stress within the cell, leading to cell death . This makes the compound a potential antifungal agent, as it can effectively inhibit fungal growth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(3-Hydroxyphenyl)benzaldehyde. For instance, the compound should be stored in a well-ventilated place and kept in a tightly closed container to maintain its stability . Furthermore, the compound’s action can be influenced by the specific environment of the cell, such as the presence of other metabolites or the redox state of the cell .
安全和危害
未来方向
Future research on “4-(3-Hydroxyphenyl)benzaldehyde” could focus on its potential applications in the pharmaceutical, food, cosmetic, and functional material industries . It demonstrates significant potential for catechol production because it can be easily expressed, is highly active, and exhibits ortho-hydroxylation activity toward a broad spectrum of phenol substrates .
属性
IUPAC Name |
4-(3-hydroxyphenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-9-10-4-6-11(7-5-10)12-2-1-3-13(15)8-12/h1-9,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZHMXXGNYZGLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374726 | |
| Record name | 4-(3-hydroxyphenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
398151-25-2 | |
| Record name | 4-(3-hydroxyphenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 398151-25-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-7-phenylthieno[3,2-d]pyrimidine](/img/structure/B1334096.png)


![2-(3',5'-Dichloro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1334102.png)







![1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B1334117.png)

